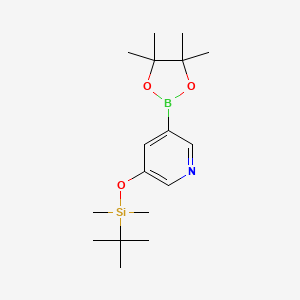

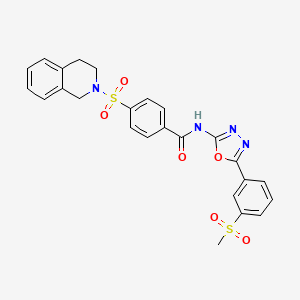

![molecular formula C16H16N6OS B2536968 2-{[4-(4-甲基苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼 CAS No. 893727-27-0](/img/structure/B2536968.png)

2-{[4-(4-甲基苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include S-alkylation and reduction .科学研究应用

抗菌活性

该化合物及其衍生物因其抗菌特性而受到广泛研究。Bayrak 等人 (2009) 的一项研究合成了从该化合物衍生的各种 1,2,4-三唑、曼尼希和席夫碱,并评估了其抗菌活性。研究表明,大多数化合物表现出良好至中等的抗菌活性,突出了这些衍生物在开发新型抗菌剂中的潜力。这表明该化合物与解决耐药病原体和开发新型抗菌药物有关 (Bayrak 等人,2009)。

合成和结构评估

Castiñeiras 等人 (2019) 专注于衍生物的合成和结构评估,特别强调了它们作为与 12 族元素形成配合物的配体的潜力。他们的工作导致了形成超分子组装体的化合物的发展,展示了材料科学和配位化学中的结构多样性和潜在应用 (Castiñeiras 等人,2019)。

抗氧化特性

Šermukšnytė 等人 (2022) 的研究发现了源自该化学结构的化合物,其抗氧化能力显着高于丁基羟基甲苯等传统抗氧化剂。这一发现为寻找更有效的抗氧化剂开辟了新途径,这对于对抗氧化应激相关疾病至关重要 (Šermukšnytė 等人,2022)。

药理特性

该化合物及其衍生物已针对各种药理特性进行了评估,包括它们对中枢神经系统的影响。Maliszewska-Guz 等人 (2005) 通过环化 1,2,4-三唑-3-硫醇与溴乙酸乙酯以及进一步的反应合成了衍生物,导致测试了对小鼠中枢神经系统的影响的化合物,表明了潜在的治疗应用 (Maliszewska-Guz 等人,2005)。

作用机制

Target of Action

The primary target of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is alpha-synuclein (α-syn), a protein that plays a significant role in the pathogenesis of Parkinson’s disease . Alpha-synuclein is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide interacts with alpha-synuclein, inhibiting its aggregation . This compound has been shown to slightly reduce the aggregation of alpha-synuclein, thus potentially mitigating the neurotoxic effects of these aggregates .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting the aggregation of alpha-synuclein, 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may help prevent these pathological changes and their downstream effects, including neurotoxicity and neurodegeneration .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, which is a key factor in the development of Parkinson’s disease . This can potentially mitigate the neurotoxic effects of these aggregates, thus offering a protective effect against neurodegeneration .

属性

IUPAC Name |

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)22-15(12-6-8-18-9-7-12)20-21-16(22)24-10-14(23)19-17/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXFYZDTMJIPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)

![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2536894.png)

![ethyl 5-(2-ethoxyacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)